molecular formula C5H12N2O2S B6163201 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione CAS No. 85694-52-6

2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione

Cat. No.: B6163201
CAS No.: 85694-52-6
M. Wt: 164.2
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Description

2-(Propan-2-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione is a sulfonamide-derived heterocyclic compound featuring a five-membered thiadiazolidine ring system with two sulfonyl oxygen atoms and an isopropyl substituent at the 2-position. This class of compounds is characterized by their unique electronic and steric properties, which make them valuable in medicinal chemistry, agrochemical research, and materials science.

Properties

CAS No.

85694-52-6

Molecular Formula

C5H12N2O2S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiadiazolidine derivatives . Another approach is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These reactions typically require controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers in the thiadiazolidine ring. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified thiadiazolidine derivatives with different functional groups attached to the ring .

Scientific Research Applications

2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione has several scientific research applications. In medicinal chemistry, thiadiazolidine derivatives are investigated for their potential as therapeutic agents due to their ability to interact with various biological targets. These compounds have shown promise in the treatment of diseases such as cancer, inflammation, and microbial infections . In materials science, thiadiazolidine derivatives are explored for their use in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . The unique chemical properties of thiadiazolidines make them valuable tools in both fundamental research and applied sciences.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, thiadiazolidine derivatives have been shown to inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific structure of the thiadiazolidine derivative and the context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(propan-2-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Type Physical State (Observed) Key Applications/Notes
2-(Propan-2-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione C₆H₁₂N₂O₂S 176.24* Not explicitly listed Isopropyl (branched alkyl) Unknown Hypothesized use in drug discovery
2-Ethyl-1λ⁶,2,5-thiadiazolidine-1,1-dione C₄H₁₀N₂O₂S 150.20 67104-98-7 Ethyl (linear alkyl) Liquid at room temperature Intermediate in organic synthesis
2-(Prop-2-yn-1-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione C₁₂H₂₄N₂O₃S 244.34 1073559-55-3 Propargyl (alkynyl) Solid (inferred) Building block for click chemistry
2-(Piperidin-4-yl)-1λ⁶,2,5-thiadiazolidine-1,1-dione hydrochloride C₈H₁₄ClN₃O₂S 259.73 Not listed Piperidinyl (cyclic amine) Solid (salt form) Potential bioactive molecule

*Calculated molecular weight based on formula.

Substituent Effects on Physicochemical Properties

  • The propargyl substituent introduces π-bond character, which may reduce solubility in aqueous media .
  • Reactivity : The propargyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in alkyl-substituted analogs .

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